2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide
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Overview
Description
2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide is a synthetic organic compound belonging to the class of chromen-2-one derivatives. This compound is characterized by its complex structure, which includes a chromen-2-one core, a hydroxy group, a methyl group, and an acetamide moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide typically involves multiple steps:
Formation of the Chromen-2-one Core: The initial step involves the synthesis of the chromen-2-one core. This can be achieved through the Pechmann condensation reaction, where resorcinol reacts with ethyl acetoacetate in the presence of a strong acid catalyst like sulfuric acid.
Hydroxylation and Methylation: The chromen-2-one core is then hydroxylated and methylated using appropriate reagents such as methyl iodide and a base like potassium carbonate.
Acetamide Formation: The final step involves the introduction of the acetamide group. This is typically done by reacting the intermediate compound with 2-(4-methoxyphenyl)ethylamine in the presence of acetic anhydride and a base like pyridine.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methyl groups. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the carbonyl group in the chromen-2-one core. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the acetamide moiety. Reagents like sodium hydride and alkyl halides are commonly used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound is studied for its potential antioxidant and anti-inflammatory properties. It has shown promise in in vitro studies for scavenging free radicals and reducing oxidative stress.
Medicine
In medicine, the compound is being investigated for its potential therapeutic effects. Preliminary studies suggest it may have applications in treating conditions like cancer and neurodegenerative diseases due to its ability to modulate specific molecular pathways.
Industry
In the industrial sector, the compound is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide involves its interaction with various molecular targets. It is believed to exert its effects through the following pathways:
Antioxidant Activity: The hydroxy group in the chromen-2-one core can donate electrons to neutralize free radicals, thereby reducing oxidative stress.
Anti-inflammatory Activity: The compound can inhibit the activity of pro-inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), reducing the production of inflammatory mediators.
Anticancer Activity: It can induce apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt and MAPK pathways.
Comparison with Similar Compounds
Similar Compounds
Coumarin: A simpler structure with a similar chromen-2-one core but lacking the acetamide and methoxyphenyl groups.
Warfarin: A well-known anticoagulant with a similar core structure but different functional groups.
Esculetin: Another chromen-2-one derivative with hydroxy groups but no acetamide moiety.
Uniqueness
2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide is unique due to its combination of functional groups, which confer a distinct set of chemical and biological properties. Its structure allows for diverse chemical reactions and potential therapeutic applications, setting it apart from simpler chromen-2-one derivatives.
This compound’s versatility and potential make it a valuable subject of study in various scientific fields.
Properties
Molecular Formula |
C21H21NO5 |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
2-(7-hydroxy-4-methyl-2-oxochromen-3-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide |
InChI |
InChI=1S/C21H21NO5/c1-13-17-8-5-15(23)11-19(17)27-21(25)18(13)12-20(24)22-10-9-14-3-6-16(26-2)7-4-14/h3-8,11,23H,9-10,12H2,1-2H3,(H,22,24) |
InChI Key |
VIQUZEAZYUABTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)O)CC(=O)NCCC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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